molecular formula C14H16N4O2S B2961138 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide CAS No. 577754-41-7

2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide

Cat. No. B2961138
CAS RN: 577754-41-7
M. Wt: 304.37
InChI Key: JZKWURWKZMXRHD-UHFFFAOYSA-N
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Description

The compound “2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide” is a unique chemical with the linear formula C13H14N4O2S . It has a molecular weight of 290.346 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a complex molecular structure, as indicated by its linear formula C13H14N4O2S . It contains a triazine ring, which is a heterocyclic compound with three nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, triazines and tetrazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.346 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available sources.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including triazines, play a significant role in the development of pharmaceuticals and other applications due to their diverse biological activities. For instance, the synthesis of triazine derivatives has been explored for their potential anti-tumor properties. These compounds were synthesized through interactions with various reagents, indicating the versatility of triazine compounds in medicinal chemistry (Badrey & Gomha, 2012).

Antimicrobial Activity

Triazine derivatives have also been synthesized for their antimicrobial properties, indicating the potential of such compounds in addressing bacterial and fungal infections. The synthesis and evaluation of these compounds against different microbial strains can lead to the development of new antimicrobial agents (Hassan, 2013).

Corrosion Inhibition

Triazine compounds have been studied for their effectiveness as corrosion inhibitors, which is crucial for extending the life of metal structures and components in various industries. The effectiveness of triazine derivatives in inhibiting corrosion in acidic environments has been demonstrated, showcasing the application of such compounds in industrial maintenance (Singh et al., 2018).

Anti-angiogenic Activity

Hydroxamic acid-based compounds, related to the structural features of the compound , have been identified as potent inhibitors of aminopeptidase N, with implications in anti-angiogenic activity. This suggests the potential application of such compounds in cancer treatment by inhibiting tumor growth and metastasis (Lee et al., 2005).

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10-13(20)16-14(18-17-10)21-9-12(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWURWKZMXRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide

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